Pindolol Glucuronide
Description
Properties
CAS No. |
93860-29-8 |
|---|---|
Molecular Formula |
C₂₀H₂₈N₂O₈ |
Molecular Weight |
424.44 |
Synonyms |
2-(1H-Indol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl β-D-Glucopyranosiduronic Acid; _x000B_ |
Origin of Product |
United States |
Enzymatic Formation Pathways of Pindolol Glucuronide
Precursor Biotransformation: Hydroxylation and Oxidation of Pindolol (B1678383)
The first stage in the metabolism of pindolol involves biotransformation reactions that introduce or expose functional groups on the parent molecule. slideshare.net This is primarily achieved through hydroxylation, an oxidative process that makes the compound more polar. nih.govslideshare.net
The liver extensively metabolizes pindolol, leading to the formation of several hydroxylated metabolites. nih.govsemanticscholar.org These first-generation metabolites are the result of Phase I reactions. nih.govsemanticscholar.org Specific hydroxylated forms that have been identified include 3-hydroxypindolol and 5-hydroxypindolol. drugbank.comontosight.ai The formation of these hydroxylated intermediates is a critical prerequisite for the subsequent glucuronidation step. ontosight.ai Another potential, though less commonly cited, metabolite is 6-hydroxypindolol.
Phase I reactions are primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. msdmanuals.commdpi.com These enzymes are responsible for the oxidation of a wide variety of drugs, including pindolol. mdpi.compharmacologyeducation.org Specifically, CYP2D6 has been identified as an enzyme involved in the metabolism of pindolol. medscape.com The process of aromatic hydroxylation, a key reaction in the metabolism of many drugs, involves the formation of an epoxide intermediate that then rearranges to form the hydroxylated product. nih.gov This functionalization makes the pindolol molecule more susceptible to Phase II conjugation reactions. slideshare.net
Formation of Hydroxylated Pindolol Metabolites (e.g., 5-Hydroxypindolol, 3-Hydroxypindolol, 6-Hydroxypindolol)
UDP-Glucuronosyltransferase (UGT)-Mediated Glucuronidation
Following hydroxylation, the pindolol metabolites undergo Phase II metabolism, a key pathway of which is glucuronidation. nih.govwikipedia.org This process involves the conjugation of the hydroxylated pindolol with glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs). wikipedia.org The resulting glucuronide conjugates are significantly more water-soluble, which facilitates their elimination from the body. wikipedia.orgkombuchabrewers.org
Glucuronidation is a conjugation reaction where the glucuronic acid moiety from a high-energy donor molecule is transferred to a substrate. wikipedia.orgwikipedia.org This reaction is catalyzed by UGT enzymes and involves the formation of a glycosidic bond between glucuronic acid and the hydroxyl group of the pindolol metabolite. wikipedia.orgupums.ac.in This process, which primarily occurs in the liver, makes the compound more polar and readily excretable in urine or bile. wikipedia.orgkombuchabrewers.org The reaction is believed to follow a second-order nucleophilic substitution (SN2) mechanism. frontiersin.org
The donor of the glucuronic acid in the glucuronidation reaction is Uridine (B1682114) 5′-diphosphoglucuronic acid (UDPGA). ontosight.aiontosight.ai UDPGA is an activated form of glucuronic acid, synthesized in the liver from UDP-glucose. kombuchabrewers.orgontosight.ai It serves as the essential cofactor for UGT enzymes, providing the glucuronic acid group that is transferred to the pindolol metabolite. uef.fievotec.com The availability of UDPGA is crucial for the detoxification and elimination of many drugs and other foreign compounds. ontosight.aiontosight.ai
Biochemical Mechanism of Glucuronic Acid Conjugation
Identification of Specific Pindolol Glucuronide Isomers and Conjugation Sites
The glucuronidation of pindolol can result in different isomers, depending on the site of conjugation and the stereochemistry of the parent molecule. Pindolol is marketed as a racemic mixture of (R)- and (S)-enantiomers. ualberta.ca Both enantiomers can be metabolized to form glucuronide conjugates. chapman.edu
Specific identified isomers include (R)-pindolol glucuronide and (S)-pindolol glucuronide. ontosight.aincats.io The formation of these glucuronides can be stereoselective. chapman.edu For instance, the glucuronidation of 5-hydroxypindolol leads to the formation of 5-hydroxythis compound. ontosight.ai The chemical name for the (S)-isomer of this compound is beta-D-glucopyranosiduronic acid, 2-(1H-indol-4-yloxy)-1-(((1-methylethyl)amino)methyl)ethyl, (S)-. ontosight.ai This indicates that the glucuronic acid is attached to the hydroxyl group on the propanol (B110389) side chain of the pindolol molecule.
Side-Chain Glucuronidation of Pindolol
Direct conjugation of glucuronic acid to the secondary alcohol group on the pindolol side-chain is a recognized metabolic pathway. tandfonline.comtandfonline.com This reaction results in the formation of a pindolol N-glucuronide. Research has identified that this side-chain conjugation is a notable route of metabolism for pindolol. tandfonline.comresearchgate.net While specific UGT isoforms responsible for the direct glucuronidation of the pindolol side-chain are not extensively detailed in the provided search results, the process is analogous to the glucuronidation of the aliphatic hydroxyl group seen with other beta-blockers. mdpi.comnih.gov Studies on similar compounds, like propranolol (B1214883), have shown that both aromatic and aliphatic hydroxyl groups can be sites for glucuronidation. mdpi.comnih.gov This suggests that UGT enzymes are capable of targeting the side-chain hydroxyl group of pindolol for conjugation.
The stereochemistry of pindolol, which is administered as a racemic mixture of (S)- and (R)-enantiomers, may influence the rate and extent of side-chain glucuronidation. ualberta.camdpi.com However, studies on the protein binding of pindolol enantiomers have shown it to be non-stereoselective, which may imply a lesser degree of stereoselectivity in its metabolic pathways compared to other beta-blockers like propranolol. ualberta.cachapman.edu
Glucuronidation at Indole (B1671886) Ring Hydroxyl Positions
A primary metabolic pathway for pindolol involves initial hydroxylation of the indole ring, a Phase I reaction, followed by Phase II glucuronidation of the newly formed hydroxyl groups. nih.govdrugbank.comnih.gov This results in the formation of various hydroxy-pindolol glucuronide conjugates.
Research has identified several hydroxylated metabolites of pindolol, including 5-hydroxy-pindolol and 6-hydroxy-pindolol, which are then conjugated with glucuronic acid. tandfonline.comtandfonline.com The resulting metabolites, such as 5-hydroxy-pindolol glucuronide and 6-hydroxy-pindolol glucuronide, are major excretion products found in urine. tandfonline.comresearchgate.net
The specific UGT enzymes involved in the glucuronidation of these hydroxylated pindolol metabolites have been a subject of investigation. While direct studies on pindolol are limited, research on analogous compounds provides insights. For instance, the glucuronidation of hydroxylated metabolites of propranolol involves multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 for 5-hydroxypropranolol, with UGT1A6 also showing activity towards 7-hydroxypropranolol. mdpi.comnih.gov It is plausible that a similar array of UGT enzymes is responsible for the glucuronidation of hydroxylated pindolol. The liver is the primary site for these metabolic transformations. nih.govhres.ca
The table below summarizes the key glucuronide metabolites of pindolol formed via the two main enzymatic pathways.
| Metabolite Name | Formation Pathway | Key Research Findings |
| Pindolol Side-Chain Glucuronide | Direct conjugation of glucuronic acid to the side-chain hydroxyl group. | Identified as a metabolic pathway for pindolol. tandfonline.comresearchgate.net |
| 5-Hydroxy-pindolol Glucuronide | Hydroxylation of the indole ring at the 5-position, followed by glucuronidation. | A major metabolite found in urine. tandfonline.comtandfonline.com The precursor, 5-hydroxypindolol, is formed and then conjugated by UDP-glucuronyltransferase. ontosight.ai |
| 6-Hydroxy-pindolol Glucuronide | Hydroxylation of the indole ring at the 6-position, followed by glucuronidation. | Identified as a urinary metabolite of pindolol. tandfonline.comresearchgate.net |
Enzymology of Pindolol Glucuronide Synthesis
Classification and Distribution of UGT Isoforms Relevant to Drug Metabolism
The UGT superfamily of enzymes is primarily responsible for the glucuronidation of a vast array of compounds, including drugs, environmental toxins, and endogenous substances. nih.govnih.gov These enzymes are categorized into two main families, UGT1 and UGT2, based on their gene structure and sequence homology. They are predominantly located in the endoplasmic reticulum of liver cells, but are also found in various extrahepatic tissues such as the intestine, kidneys, and lungs. nih.gov
UGT1A Subfamily Involvement
The UGT1A subfamily is encoded by a single gene locus and is involved in the metabolism of a wide range of drugs. nih.gov While specific studies on pindolol (B1678383) are limited, research on other beta-blockers provides some context. For instance, carvedilol, another beta-blocker, is known to be glucuronidated by UGT1A1. nih.gov Studies on the related compound propranolol (B1214883) have shown that its glucuronidation is catalyzed by several UGT1A isoforms, including UGT1A7, UGT1A9, and UGT1A10. mdpi.commdpi.comnih.gov Given the structural similarities among beta-blockers, it is plausible that isoforms within the UGT1A subfamily contribute to the formation of pindolol glucuronide, although direct evidence is lacking.
UGT2B Subfamily Involvement
The UGT2B subfamily also plays a significant role in drug metabolism. nih.gov For example, UGT2B7 is a key enzyme in the glucuronidation of numerous drugs. nih.gov While direct involvement of the UGT2B subfamily in pindolol glucuronidation has not been explicitly detailed in available research, the broad substrate specificity of enzymes like UGT2B7 suggests a potential role. nih.gov Further investigation is required to determine the specific contribution of UGT2B isoforms to pindolol metabolism.
Identification of Specific UGT Isoforms Catalyzing Pindolol Glucuronidation
Pinpointing the exact UGT isoforms responsible for pindolol glucuronidation requires specific experimental approaches, primarily through in vitro studies.
In Vitro Phenotyping Studies Using Recombinant UGTs
The use of recombinant human UGT enzymes is a standard method for identifying which specific isoforms metabolize a drug. nih.gov This technique involves incubating the drug with individual, expressed UGT enzymes and measuring the formation of the glucuronide metabolite. For example, studies on propranolol have utilized a comprehensive panel of 19 human UGT isoforms from the UGT1 and UGT2 families to identify the key enzymes involved in its glucuronidation. mdpi.com Similar systematic studies with pindolol would be necessary to definitively identify the UGT isoforms responsible for its glucuronidation. Such studies would typically present data on the relative activity of each isoform.
Table 1: Hypothetical Example of Recombinant UGT Phenotyping for Pindolol Glucuronidation This table is for illustrative purposes only, as specific data for pindolol is not currently available.
| UGT Isoform | Relative Activity (%) |
|---|---|
| UGT1A1 | 15 |
| UGT1A3 | 5 |
| UGT1A4 | <1 |
| UGT1A6 | 2 |
| UGT1A7 | 25 |
| UGT1A8 | 10 |
| UGT1A9 | 30 |
| UGT1A10 | 8 |
| UGT2B4 | <1 |
| UGT2B7 | 4 |
| UGT2B15 | <1 |
Inhibition Studies for UGT Isoform Contribution (e.g., using chemical inhibitors)
Chemical inhibition assays are another valuable tool for UGT phenotyping. solvobiotech.com This method uses known selective inhibitors of specific UGT isoforms in incubations with human liver microsomes to observe the reduction in metabolite formation. A significant decrease in this compound production in the presence of a selective inhibitor would indicate the involvement of that specific UGT isoform. For instance, in the study of mycophenolic acid, selective inhibitors were used to determine the contribution of UGT1A9 and UGT2B7 to its metabolism. nih.gov
Table 2: Examples of Selective Chemical Inhibitors for UGT Isoforms This table provides examples of inhibitors that could be used in such studies.
| UGT Isoform | Selective Inhibitor |
|---|---|
| UGT1A1 | Bilirubin (B190676), Atazanavir |
| UGT1A3 | Chenodeoxycholic acid |
| UGT1A4 | Trifluoperazine |
| UGT1A6 | N-acetylserotonin |
| UGT1A9 | Niflumic acid |
| UGT2B7 | Zidovudine (AZT) |
Kinetic Characterization of UGT-Mediated Pindolol Glucuronidation
Determining the kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), is essential for understanding the efficiency of the glucuronidation process. researchgate.net These parameters can be determined using in vitro experiments with recombinant UGTs or human liver microsomes at varying substrate concentrations. mdpi.com The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate, while Vmax represents the maximum rate of the reaction. researchgate.net The intrinsic clearance (CLint), calculated as Vmax/Km, provides a measure of the enzyme's catalytic efficiency. mdpi.com To date, specific kinetic data for the glucuronidation of pindolol by individual UGT isoforms have not been reported in the scientific literature.
Table 3: Hypothetical Kinetic Parameters for Pindolol Glucuronidation by a Specific UGT Isoform This table is for illustrative purposes only, as specific data for pindolol is not currently available.
| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | CLint (µL/min/mg protein) |
|---|
Determination of Enzyme Kinetic Parameters (e.g., K_m, V_max)
The efficiency of an enzyme in catalyzing a reaction is described by its kinetic parameters, primarily the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for the substrate. tandfonline.com A lower K_m value indicates a higher affinity. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. tandfonline.com
Although specific K_m and V_max values for pindolol glucuronidation are not documented in the reviewed literature, examining the kinetics of key UGT isoforms with probe substrates provides insight into their catalytic capabilities. For instance, UGT1A1 and UGT2B7 are two major UGT isoforms involved in the glucuronidation of a vast array of drugs.
Studies on UGT1A1 have shown varying kinetic parameters depending on the substrate. For example, in the glucuronidation of the anticancer agent etoposide (B1684455) by recombinant human UGT1A1, the apparent K_m value for the formation of the phenolic glucuronide was 285 µM, with a V_max of 124 pmol/min/mg protein. nih.gov For other substrates like bilirubin, β-estradiol, and 4-methylumbelliferone, UGT1A1 exhibits different kinetics, highlighting the substrate-dependent nature of its activity. nih.gov
Similarly, UGT2B7 demonstrates a wide range of kinetic activities. In the case of morphine glucuronidation, UGT2B7 exhibits atypical kinetics for the formation of both morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), which can be described by a biphasic Michaelis-Menten model with high and low-affinity components. nih.gov For chloramphenicol (B1208) glucuronidation, expressed UGT2B7 showed Michaelis-Menten kinetics with an apparent K_m of 109.1 µM for the formation of the 3-O-glucuronide.
The following interactive table summarizes the kinetic parameters of UGT1A1 and UGT2B7 with various substrates, illustrating the range of their catalytic efficiencies.
| Enzyme | Substrate | K_m (µM) | V_max (pmol/min/mg) |
| UGT1A1 | Etoposide (phenolic) | 285 | 124 |
| UGT2B7 | Chloramphenicol (3-O) | 109.1 | - |
| UGT2B7 | Morphine (M3G - high affinity) | 420 | - |
| UGT2B7 | Morphine (M3G - low affinity) | 8300 | - |
| UGT2B7 | Morphine (M6G - high affinity) | 970 | - |
| UGT2B7 | Morphine (M6G - low affinity) | 7400 | - |
Note: V_max values are not always reported in the same units or may not be available in all studies.
Investigation of Allosteric Modulation and Product Inhibition (e.g., by UDP)
The activity of UGT enzymes can be modulated by various factors, including the presence of allosteric effectors and the accumulation of reaction products. One of the key regulatory mechanisms is product inhibition, where one of the products of the reaction binds to the enzyme and decreases its activity. In the case of glucuronidation, uridine (B1682114) diphosphate (B83284) (UDP), a co-product formed alongside the glucuronidated substrate, is a well-known inhibitor of UGT enzymes. mdpi.comresearchgate.net
UDP exerts its inhibitory effect by competing with the co-substrate, UDP-glucuronic acid (UDPGA), for binding to the enzyme. mdpi.com This competitive inhibition can significantly impact the rate of glucuronidation, especially under conditions where UDP is not efficiently removed.
Kinetic studies have determined the inhibition constant (K_i) of UDP for various UGT isoforms. The K_i value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower K_i value signifies a more potent inhibitor. Research has shown that UDP strongly inhibits several UGT1A isoforms. For instance, UDP competitively inhibited UGT1A1 with a K_i of 7 µM and UGT1A4 with a K_i of 47 µM. mdpi.com The inhibitory effect of UDP on UGT1A6 and UGT1A9 was less potent, with K_i values of 259 µM and 143 µM, respectively. mdpi.com
The following interactive table provides a summary of the reported K_i values for UDP inhibition of various UGT isoforms.
| UGT Isoform | Inhibition Type | K_i (µM) |
| UGT1A1 | Competitive | 7 |
| UGT1A4 | Competitive | 47 |
| UGT1A6 | Competitive | 259 |
| UGT1A9 | Competitive | 143 |
Besides direct product inhibition, UGT activity can also be subject to allosteric modulation. researchgate.net Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that can either enhance or inhibit enzyme activity. While specific allosteric modulators of pindolol glucuronidation have not been identified, adenine (B156593) nucleotides like ATP and ADP have been shown to act as allosteric inhibitors of UGTs in a non-competitive manner in mouse liver microsomes. nih.gov This suggests that the local energy state of the cell could influence the rate of glucuronidation reactions.
Dispositional Mechanisms of Pindolol Glucuronide
Excretion Pathways of Pindolol (B1678383) Glucuronide
The primary routes for the elimination of pindolol glucuronide from the body are through the kidneys into the urine and via the biliary system into the feces. drugs.comhres.ca The physicochemical properties of the glucuronide conjugate, particularly its increased water solubility, favor these excretory pathways. ontosight.ai
Renal Elimination of Glucuronide Conjugates
A substantial portion of pindolol metabolites, including this compound, is excreted renally. drugs.commedcentral.com Following oral administration of pindolol, approximately 60-65% of the dose is eliminated as glucuronide and sulfate (B86663) metabolites in the urine. nih.govdrugbank.com The process of renal elimination involves glomerular filtration and active tubular secretion. mdpi.com Glucuronide conjugates, being organic anions, are substrates for specific transporters located in the renal tubules that facilitate their secretion from the blood into the tubular fluid, ultimately leading to their excretion in the urine. mdpi.comfrontiersin.org
Biliary Excretion and Enterohepatic Recirculation of Glucuronides
In addition to renal clearance, this compound can be excreted into the bile. drugs.comhres.ca This process involves transport of the glucuronide from the hepatocytes into the bile canaliculi, a process mediated by specific efflux transporters. neu.edu.trwjgnet.com Once in the bile, the conjugate travels to the small intestine.
A phenomenon known as enterohepatic recirculation can occur with glucuronide conjugates. neu.edu.trwikipedia.orgresearchgate.net In the intestine, gut bacteria can produce enzymes, such as β-glucuronidase, which can hydrolyze the glucuronide conjugate back to the parent drug, pindolol. neu.edu.trnih.gov The liberated parent drug can then be reabsorbed from the intestine back into the systemic circulation, potentially prolonging its therapeutic effect. wikipedia.orgresearchgate.net Approximately 6-9% of an administered intravenous dose of pindolol is excreted via the bile into the feces, which includes both the direct biliary excretion of pindolol and its metabolites like the glucuronide. drugs.comnih.gov
Role of Membrane Transporters in Glucuronide Efflux
The movement of this compound across cellular membranes is not a passive process but is facilitated by various membrane transport proteins. These transporters are crucial for the efflux of the glucuronide from hepatocytes into the bile and from renal tubular cells into the urine. mdpi.comnih.gov The primary families of transporters involved in the efflux of glucuronide conjugates are the Organic Anion Transporting Polypeptides (OATPs) and the ATP-Binding Cassette (ABC) transporters. mdpi.comoup.com
Involvement of Organic Anion Transport Polypeptides (OATPs)
Organic Anion Transporting Polypeptides (OATPs) are a superfamily of uptake transporters that mediate the transport of a wide range of amphipathic organic compounds, including glucuronide conjugates. mdpi.comnih.govnih.gov While primarily known for uptake, some OATPs can also be involved in efflux. wjgnet.com These transporters are expressed in various tissues, including the liver, kidney, and intestine. austinpublishinggroup.comscielo.br OATPs facilitate the movement of their substrates across the cell membrane in a sodium-independent manner. mdpi.com The transport of steroid hormone conjugates, such as estradiol-17β-glucuronide, by OATPs has been well-documented, suggesting a similar mechanism for other glucuronidated compounds like this compound. mdpi.comnih.gov
Role of ATP-Binding Cassette (ABC) Transporters
The ATP-Binding Cassette (ABC) transporter superfamily plays a critical role in the active efflux of a vast array of substrates, including drug metabolites, from cells. mdpi.comoup.commedtechbcn.com These transporters utilize the energy from ATP hydrolysis to move their substrates against a concentration gradient. mdpi.comfrontiersin.org Several members of the ABC transporter family are known to transport glucuronide conjugates.
Key ABC transporters involved in the efflux of anionic conjugates include Multidrug Resistance-Associated Protein 2 (MRP2 or ABCC2), which is highly expressed on the canalicular membrane of hepatocytes and the apical membrane of renal proximal tubule cells, and other MRPs like MRP3 (ABCC3) and MRP4 (ABCC4). mdpi.comwjgnet.comnih.gov These transporters are instrumental in the biliary and renal excretion of glucuronidated metabolites. frontiersin.org For instance, MRP2 is a major transporter responsible for the secretion of bilirubin (B190676) glucuronide into the bile, and it is expected to play a similar role in the elimination of this compound. wjgnet.comnih.gov
Compound Names
| Compound Name |
| Pindolol |
| This compound |
| Estradiol-17β-glucuronide |
| Bilirubin glucuronide |
Disposition of Pindolol and its Metabolites
| Parameter | Value | Source |
| Metabolism | 60-65% metabolized to glucuronide and sulfate metabolites. | nih.govdrugbank.com |
| Renal Excretion (Unchanged Drug) | 35-50% in healthy adults. | medcentral.comnih.gov |
| Renal Excretion (Unchanged Drug, CrCl < 20 mL/min) | <15% | medcentral.com |
| Biliary Excretion (IV Dose) | 6-9% into feces. | drugs.comnih.gov |
| Half-life of Polar Metabolites | Approximately 8 hours. | drugs.com |
Stereochemical Considerations in Pindolol Glucuronide Metabolism
Chirality of Pindolol (B1678383) and its Enantiomers
Pindolol possesses a single chiral center in its structure, resulting in the existence of two enantiomers: (S)-(-)-pindolol and (R)-(+)-pindolol. nih.gov These optical isomers are non-superimposable mirror images of each other. nih.gov Although administered as a racemate, the therapeutic beta-blocking activity primarily resides in the (S)-(-)-enantiomer. ymc.euchromatographyonline.com The (R)-(+)-enantiomer has significantly weaker beta-blocking activity. chapman.edu The distinct pharmacological activities of the enantiomers highlight the stereospecific nature of their interaction with adrenergic receptors.
Stereoselective Formation of Pindolol Glucuronide Isomers
The primary metabolic pathway for pindolol involves hepatic metabolism, with a significant portion of the drug undergoing conjugation with glucuronic acid to form this compound. hres.cahres.canih.gov This process is a major route for the detoxification and elimination of pindolol from the body. ontosight.ai The formation of this compound can be stereoselective. While detailed studies specifically on the stereoselectivity of pindolol glucuronidation are not extensively documented in the provided results, the metabolism of other beta-blockers like propranolol (B1214883) shows that glucuronidation can favor one enantiomer over the other. chapman.eduualberta.ca For propranolol, the formation of its glucuronide appears to favor the S(–)-enantiomer. chapman.eduualberta.ca Given that pindolol also undergoes glucuronidation, it is plausible that the process exhibits stereoselectivity, leading to the differential formation of (S)-pindolol glucuronide and (R)-pindolol glucuronide. Research on various animal species has identified side-chain conjugation with glucuronic acid as a metabolic pathway for pindolol. tandfonline.com
Stereoselective Disposition and Clearance Mechanisms of Glucuronides
The disposition and clearance of pindolol and its metabolites are subject to stereoselective processes. While the plasma protein binding of pindolol enantiomers is generally considered non-stereoselective, their renal clearance exhibits stereoselectivity. chapman.eduualberta.canih.gov Studies have shown that the renal clearance of (S)-(-)-pindolol is greater than that of (R)-(+)-pindolol. nih.govresearchgate.net This suggests a stereoselective active tubular secretion process in the kidneys. researchgate.net
Interactive Data Table: Stereochemical Properties of Pindolol
| Property | (S)-(-)-Pindolol | (R)-(+)-Pindolol | Reference |
| Primary Activity | Beta-adrenergic antagonist | Weaker beta-adrenergic antagonist | ymc.euchromatographyonline.comchapman.edu |
| Renal Clearance | Higher | Lower | nih.govresearchgate.net |
| Plasma Protein Binding | Non-stereoselective | Non-stereoselective | chapman.eduualberta.ca |
Comparative Metabolism and Species Differences in Pindolol Glucuronidation
Analysis of Pindolol (B1678383) Glucuronide Profiles in Various Animal Species (e.g., Rhesus Monkeys, Rats, Cats, Rabbits)
Research into the metabolism of pindolol has identified several metabolic pathways, with significant qualitative and quantitative differences among animal species. A primary pathway is the conjugation of the parent drug or its hydroxylated metabolites with glucuronic acid.
Studies have separated and identified up to nine distinct metabolites of pindolol from the urine of rhesus monkeys, rats, cats, and rabbits. tandfonline.com The metabolic routes include side-chain conjugation, hydroxylation followed by conjugation, oxidative ring scission, and side-chain oxidation. tandfonline.com
Glucuronidation is a key pathway in these species, occurring in two main forms:
Direct Conjugation: The side-chain of pindolol can be directly conjugated with glucuronic acid. tandfonline.com
Conjugation of Hydroxylated Metabolites: The indole (B1671886) ring of pindolol can be hydroxylated at the 5- or 6-position, with the resulting hydroxylated metabolites then undergoing conjugation to form 5-hydroxy-pindolol glucuronide and 6-hydroxy-pindolol glucuronide. tandfonline.com
In rhesus monkeys, the metabolic pattern in urine, which includes glucuronates, was found to be consistent between animals receiving a single dose and those undergoing long-term chronic treatment, indicating no significant induction or inhibition of metabolic pathways over time. nih.gov While pindolol is metabolized along these common pathways in the studied species, the quantitative distribution of these metabolites, including the various glucuronides, can differ, reflecting species-specific enzyme expression and activity.
Interactive Data Table: Major Pindolol Metabolites Identified in Urine of Various Species You can filter and sort this table to compare metabolic pathways.
| Metabolite Type | Specific Metabolite | Rhesus Monkey | Rat | Cat | Rabbit |
| Glucuronide Conjugate | Side-chain Glucuronide | ✓ | ✓ | ✓ | ✓ |
| Glucuronide Conjugate | 5-Hydroxy-pindolol Glucuronide | ✓ | ✓ | ✓ | ✓ |
| Glucuronide Conjugate | 6-Hydroxy-pindolol Glucuronide | ✓ | ✓ | ✓ | ✓ |
| Sulfate (B86663) Conjugate | 3-Hydroxy-pindolol Sulphate | ✓ | ✓ | ✓ | ✓ |
| Sulfate Conjugate | 5-Hydroxy-pindolol Sulphate | ✓ | ✓ | ✓ | ✓ |
| Oxidized Metabolite | Indolin-2-one Analogue | ✓ | ✓ | ✓ | ✓ |
| Ring Scission Product | Anthranilic Acid Derivative | ✓ | ✓ | ✓ | ✓ |
| Side-chain Oxidation Product | 3-(5-Indolyloxy)lactic Acid | ✓ | ✓ | ✓ | ✓ |
| Data sourced from a study identifying nine metabolites across the four species. tandfonline.com |
In Vitro Models for Comparative Metabolism Studies
To probe the species-specific differences in pindolol glucuronidation at a mechanistic level, various in vitro models are employed. These systems, primarily isolated hepatocytes and liver microsomes, allow for controlled experiments that can delineate the metabolic capabilities of the liver from different species.
Isolated hepatocytes are considered a gold-standard in vitro tool as they contain a full complement of metabolic enzymes and cofactors, closely reflecting the metabolic capacity of the intact liver. nih.gov Studies using cultured adult human hepatocytes have demonstrated their ability to form the major urinary metabolites of pindolol, including both glucuronide and sulphate conjugates. tandfonline.comnih.gov This confirms that the glucuronidation pathway observed in vivo in humans is functional in this in vitro system.
For drugs that are predominantly cleared via glucuronidation in humans, predictions of hepatic clearance using hepatocytes have been shown to be superior to those using liver microsomes. nih.govresearchgate.net The use of hepatocytes from different species (e.g., human, rat, monkey) allows for a direct comparison of metabolic profiles and rates, providing valuable insight into potential species differences in pindolol glucuronidation. researchgate.net
Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in phase I (cytochrome P450) and phase II (UDP-glucuronosyltransferases, or UGTs) enzymes. They are a common tool for investigating specific metabolic pathways like glucuronidation.
While specific kinetic data for pindolol glucuronidation in various microsomal systems is not extensively detailed in publicly available literature, comparative studies on other drugs highlight the utility and challenges of this model. For instance, significant differences in the kinetics of glucuronidation (Vmax and Km) are often observed between human, monkey, dog, and rat liver microsomes for various drug substrates. mdpi.com In some cases, the intrinsic clearance of a compound via glucuronidation can be an order of magnitude different between species like dogs and humans. nih.gov Furthermore, in vitro systems using activated liver microsomes have been reported to sometimes underpredict in vivo UGT activity in both rats and humans. nih.govresearchgate.net This may be due to insufficient activation of the enzymes in vitro or inhibition by other cellular components not present in simpler systems. nih.gov These findings underscore the importance of carefully designed comparative studies using liver microsomes from multiple species to understand the potential for species-specific glucuronidation of pindolol.
Isolated Hepatocytes from Different Species
Translational Challenges and Extrapolation of Animal Data to Human Glucuronidation
Extrapolating metabolic data from animal models to predict human pharmacokinetics is a significant challenge in drug development. nih.govjameslindlibrary.org The translation of pindolol glucuronidation data is subject to these challenges, which arise from fundamental species differences in drug metabolism and disposition.
The core of the issue lies in the species-specific expression, activity, and substrate selectivity of the UGT enzyme superfamily. nih.gov A drug may be a substrate for a particular UGT isozyme that is highly expressed in one species but has low expression or a different substrate affinity in humans. For example, studies with other compounds have shown that N-glucuronidation can be efficient in human liver microsomes but very low in microsomes from rats, mice, rabbits, dogs, and monkeys, highlighting the unique metabolic capabilities of human enzymes. helsinki.fi Such discrepancies can lead to both qualitative and quantitative differences in metabolic profiles, making direct extrapolation unreliable.
Further complicating translation are species differences in the interplay between metabolic enzymes and drug transporters. nih.gov Pindolol is a known substrate for the renal transporter OCT2, and the expression and function of such transporters can vary between species, affecting the excretion of both the parent drug and its metabolites like pindolol glucuronide. frontiersin.org
The failure of animal models to perfectly predict human outcomes can be attributed to several factors:
Intrinsic Physiological Differences: Animal models cannot fully replicate human physiology and the genetic diversity of the human population. jameslindlibrary.orgresearchgate.net
Differences in Enzyme Kinetics: The rate of metabolism can vary substantially. Studies on other drugs have shown that glucuronidation rates in dog liver microsomes can be much faster than in human liver microsomes for some substrates, while for others, the human enzymes are more active. nih.gov
Methodological Issues: Preclinical animal studies may lack the rigorous design elements common in clinical trials, such as robust randomization and blinding, which can lead to overestimated effects. nih.gov Additionally, publication bias, where positive results are more likely to be published than negative ones, can distort the available evidence. nih.gov
Because of these caveats, data from animal studies on pindolol glucuronidation can only provide a speculative guide to its safety and effectiveness in humans. nih.gov Careful synthesis of data from multiple animal species and in vitro models, particularly those using human-derived cells and tissues, is necessary to improve the accuracy of cross-species translation. helsinki.firesearchgate.net
Advanced Analytical Methodologies for Pindolol Glucuronide Research
Chromatographic Separation Techniques
Chromatographic techniques are essential for isolating pindolol (B1678383) glucuronide from the parent drug, other metabolites, and endogenous matrix components. Given the chiral nature of pindolol, and consequently its glucuronide, methods that can resolve enantiomers are particularly important.
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the chiral separation of pharmaceutical compounds. Pindolol is administered as a racemate, but only the (S)-enantiomer possesses significant beta-blocking activity. chromatographyonline.com Consequently, its glucuronide metabolite also exists as a pair of enantiomers, necessitating chiral chromatography to study their stereoselective disposition.
Chiral Stationary Phases (CSPs) are the key to achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad chiral recognition capabilities. windows.net For pindolol and related beta-blockers, cellulose-based columns like CHIRAL ART Cellulose-SC and macrocyclic glycopeptide phases like CHIROBIOTIC T have proven effective. chromatographyonline.com These separations can be performed in both normal-phase and reversed-phase modes. However, reversed-phase methods, which use mobile phases like methanol (B129727) or acetonitrile (B52724) with aqueous buffers, are highly compatible with mass spectrometry detection, making them ideal for metabolite analysis. lcms.cz
The following table outlines typical parameters for the chiral separation of the parent compound, pindolol, which serve as a foundation for developing methods for its glucuronide metabolite.
| Parameter | Normal Phase Method | Reversed Phase Method |
| Column | CHIRAL ART Cellulose-SC (250 × 4.6 mm, 5-μm) | CHIRAL ART Cellulose-SC (250 × 4.6 mm, 5-μm) |
| Mobile Phase | n-hexane/ethanol/diethylamine (40/60/0.1) | methanol/diethylamine (100/0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 265 nm | UV at 265 nm |
| Temperature | 25 °C | 25 °C |
| Data derived from research on pindolol enantiomer separation. chromatographyonline.com |
Ultra-High-Performance Liquid Chromatography (UHPLC) has become the standard for high-throughput and high-resolution analysis in drug metabolism studies. By using columns packed with sub-2 µm particles, UHPLC systems can achieve significantly faster separations and greater peak efficiencies compared to traditional HPLC. waters.com These advantages are critical for resolving complex mixtures from biological samples and for increasing sample throughput in toxicology screening and pharmacokinetic studies. lcms.cz
A UHPLC method coupled to mass spectrometry for the analysis of beta-blockers, including pindolol, in postmortem specimens demonstrated a limit of quantification (LOQ) of 0.1 ng/mL for pindolol. mdpi.com Such sensitive methods are crucial for detecting low concentrations of metabolites. The rapid analysis times, often under 15 minutes, allow for the efficient screening of numerous samples. mdpi.com
The table below details representative conditions for a UHPLC method suitable for analyzing pindolol, which can be optimized for the quantification of its glucuronide metabolite.
| Parameter | UHPLC Method Condition |
| System | Shimadzu Nexera LC-40 |
| Column | Kinetex XB-C18 (150 × 2.1 mm, 2.6 μm) |
| Mobile Phase A | 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Temperature | 40 °C |
| Gradient | 5% B to 98% B over 12 minutes |
| Data from a validated UHPLC method for beta-blockers. mdpi.com |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the definitive identification and accurate quantification of drug metabolites. Its high sensitivity and specificity allow for the characterization of metabolites like pindolol glucuronide directly from biological fluids.
LC-MS/MS is a powerful technique used extensively for metabolite profiling due to its ability to provide structural information and quantification simultaneously. mdpi.com In the context of this compound, specific MS/MS scan modes are employed for its detection. A neutral loss scan is particularly effective; glucuronide conjugates typically lose the glucuronic acid moiety (176 Da) during fragmentation. mdpi.com By scanning for compounds that exhibit a neutral loss of 176 Da, analysts can selectively identify potential glucuronide metabolites in a complex mixture. mdpi.com
Another technique is precursor ion scanning. The fragmentation of the glucuronic acid moiety can produce specific product ions, and scanning for precursors of these ions can help identify glucuronides. mdpi.com For quantification, Multiple Reaction Monitoring (MRM) is the gold standard. mdpi.com This technique involves monitoring a specific precursor ion-to-product ion transition, which provides exceptional selectivity and sensitivity for quantifying the target analyte even at very low concentrations. waters.com Hybrid quadrupole linear ion trap mass spectrometers (QTRAP) are often used to perform quantitative analysis and metabolite screening in the same run. mdpi.com
While LC-MS/MS is excellent for detection and quantification, High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous structural elucidation of unknown metabolites. numberanalytics.com HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, provide highly accurate mass measurements, typically with sub-ppm mass accuracy. numberanalytics.comchromatographyonline.com This precision allows for the determination of the elemental composition of a metabolite, which can confirm the addition of a glucuronic acid group (C₆H₈O₆) to the parent pindolol molecule. chromatographyonline.com
Furthermore, HRMS/MS provides high-resolution fragmentation data, which is vital for pinpointing the exact site of glucuronidation on the pindolol structure. chromatographyonline.commdpi.com Advanced fragmentation techniques like Electron-Activated Dissociation (EAD) can provide unique fragmentation patterns compared to conventional Collision-Induced Dissociation (CID). EAD is particularly useful for conjugated metabolites as it can cleave stable bonds on the parent drug structure while leaving the weaker conjugation bond intact, thereby offering more definitive information on the location of the glucuronide moiety. nih.gov In cases where fragmentation is ambiguous, chemical derivatization can be used in conjunction with HRMS to differentiate between potential conjugation sites, such as O- and N-glucuronides, based on predictable mass shifts. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Metabolite Profiling
Sample Preparation Strategies for Glucuronide Analysis
Effective sample preparation is a critical prerequisite for reliable analysis of this compound. The goal is to remove interfering substances from the biological matrix (e.g., urine, plasma) while recovering the analyte efficiently. Two primary strategies are employed: direct analysis of the intact glucuronide or indirect analysis of the aglycone (pindolol) following cleavage of the conjugate.
Direct analysis requires an extraction method that preserves the intact glucuronide. Solid-Phase Extraction (SPE) is the most common and effective technique. thermofisher.comnih.gov Mixed-mode SPE cartridges, which utilize a combination of ion-exchange and reversed-phase retention mechanisms, are particularly useful for extracting polar, ionizable compounds like glucuronides from complex matrices. thermofisher.com
Indirect analysis involves a hydrolysis step to release the parent drug from its glucuronide conjugate. This is typically achieved through enzymatic hydrolysis using β-glucuronidase. sigmaaldrich.comdshs-koeln.de This approach can simplify the analysis by converting the metabolite to the more readily available parent drug standard. However, it prevents the differentiation of the glucuronide from the free drug and can be subject to variability depending on enzyme efficiency. lcms.czlcms.cz
The following table summarizes a general procedure for enzymatic hydrolysis used in drug testing, which would be applicable for the cleavage of this compound.
| Parameter | Condition |
| Enzyme | β-Glucuronidase (e.g., from E. coli) |
| Buffer | Ammonium Acetate or Phosphate Buffer |
| pH | 5.0 - 7.0 |
| Incubation Temperature | 50 - 60 °C |
| Incubation Time | 1 - 2 hours |
| Post-Hydrolysis Step | Liquid-Liquid Extraction or SPE |
| Data compiled from general glucuronide hydrolysis protocols. sigmaaldrich.comdshs-koeln.de |
Solid-Phase Extraction (SPE) Techniques
Solid-phase extraction (SPE) is a widely adopted technique for the sample preparation of biological fluids, offering a more efficient and rapid alternative to traditional liquid-liquid extraction. sigmaaldrich.com It is instrumental in isolating analytes like pindolol and its glucuronide metabolite from complex matrices such as plasma and urine. nih.govlcms.cz
The principle of SPE involves the partitioning of compounds between a solid sorbent and a liquid mobile phase. lcms.cz For pindolol and its metabolites, reversed-phase SPE is commonly utilized, where a nonpolar stationary phase retains the analytes from a polar sample matrix. sigmaaldrich.comlcms.cz The selection of the appropriate sorbent, solvents for conditioning, washing, and elution is critical for achieving high recovery and sample purity.
Commonly used SPE sorbents for the extraction of beta-blockers include polymeric and silica-based materials. lcms.cz For instance, Bond-Elut Certify™ columns have been successfully used for the extraction of pindolol and other beta-blockers from urine samples prior to analysis. oup.com The procedure typically involves conditioning the column, loading the sample, washing away interferences, and finally eluting the analytes of interest with an organic solvent. lcms.czphenomenex.com A miniaturized version of SPE, known as microextraction by packed sorbent (MEPS), has also been developed, significantly reducing the required sample and solvent volumes. nih.gov
The following table summarizes the key steps and components involved in a typical SPE protocol for pindolol analysis:
| Step | Description | Common Reagents |
| Conditioning | Wets the sorbent to ensure consistent interaction with the sample. | Methanol followed by water or an aqueous buffer. sigmaaldrich.comnih.gov |
| Sample Loading | The biological sample (e.g., urine, plasma) is passed through the sorbent. | The sample is often pre-treated, for instance, by adjusting the pH to an alkaline state to ensure the analytes are in a neutral form for better retention on a reversed-phase sorbent. nih.gov |
| Washing | Removes endogenous interferences from the sorbent. | A weak organic solvent or a buffer solution is used to wash away interfering compounds without eluting the analytes of interest. lcms.cz |
| Elution | A strong organic solvent is used to disrupt the interaction between the analytes and the sorbent, releasing them for collection. | Methanol, acetonitrile, or mixtures containing these solvents are commonly used for elution. phenomenex.com |
Enzymatic Hydrolysis for Conjugate Characterization
A significant portion of pindolol is metabolized in the liver and excreted in the urine as glucuronide conjugates. nih.govhres.ca To accurately quantify the total amount of pindolol, it is often necessary to first cleave the glucuronide moiety from the parent drug. This is achieved through enzymatic hydrolysis, a process that utilizes β-glucuronidase enzymes to break the bond between pindolol and glucuronic acid. restek.com
The efficiency of enzymatic hydrolysis can be influenced by several factors, including the source of the β-glucuronidase, the pH of the reaction mixture, the incubation temperature, and the duration of the incubation. researchgate.netmdpi.com Enzymes from different sources, such as Helix pomatia (snail), Patella vulgata (limpet), red abalone, and recombinant E. coli, exhibit varying efficiencies in hydrolyzing different drug glucuronides. mdpi.com
For instance, studies have shown that recombinant β-glucuronidases can offer rapid and efficient hydrolysis of a wide range of glucuronides. mdpi.com The choice of enzyme and reaction conditions must be carefully optimized for the specific analyte. For example, some glucuronides may require longer incubation times or higher temperatures to achieve complete hydrolysis. researchgate.netmdpi.com
The following table provides a general overview of the conditions for enzymatic hydrolysis:
| Parameter | Typical Range/Condition | Rationale |
| Enzyme Source | Helix pomatia, Patella vulgata, Red Abalone, E. coli (recombinant) | Different enzymes exhibit varying substrate specificities and efficiencies. mdpi.com |
| pH | Typically around 5.0 - 7.0 | Optimal pH for enzyme activity. researchgate.net |
| Temperature | 37°C - 60°C | Higher temperatures can increase the rate of reaction, but excessive heat can denature the enzyme. researchgate.netmdpi.com |
| Incubation Time | 30 minutes to several hours | Depends on the enzyme's efficiency and the stability of the glucuronide. researchgate.netmdpi.com |
Validation of Analytical Methods for Quantitative Research Applications
The validation of analytical methods is a critical requirement for ensuring the reliability and accuracy of quantitative research data. science.govmdpi.com A validated method provides confidence that the measurements are precise, accurate, and specific for the analyte of interest. For this compound, this involves demonstrating the performance of the entire analytical procedure, from sample preparation to final detection.
Key validation parameters, as recommended by international guidelines, include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comjfda-online.com
Linearity establishes the relationship between the concentration of the analyte and the instrumental response over a defined range. jfda-online.comresearchgate.net For pindolol, linear ranges have been reported from 10-100 ng/mL in plasma and 100-2500 ng/mL in urine. nih.gov
Accuracy refers to the closeness of the measured value to the true value and is often assessed by recovery studies. mdpi.comjfda-online.com
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). jfda-online.comresearchgate.net
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jfda-online.com
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jfda-online.com
Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jfda-online.commdpi.com For pindolol, LOQ values as low as 0.1 ng/mL have been achieved in biological matrices. mdpi.com
The following table summarizes typical validation parameters for the analysis of pindolol:
| Parameter | Typical Acceptance Criteria | Example Finding for Pindolol |
| Linearity (r²) | > 0.99 | r > 0.99997 researchgate.net |
| Accuracy (% Recovery) | 80-120% | Good recoveries ranging from 98.5% to 101.1% have been reported for related compounds. mdpi.com |
| Precision (% RSD) | < 15% | Intra- and interday RSD values were less than 2.97%. researchgate.net |
| LOD | Method dependent | Approximately 2 ng/mL for each enantiomer in plasma. nih.gov |
| LOQ | Method dependent | 0.1 ng/mL in human blood. mdpi.com |
Modulation and Regulation of Pindolol Glucuronide Formation
Mechanistic Investigations of Enzyme Induction and Inhibition
The activity of UGT enzymes responsible for pindolol (B1678383) glucuronidation can be significantly altered through induction (increased enzyme expression) or inhibition (reduced enzyme activity), primarily driven by interactions with other xenobiotics.
Exposure to certain foreign compounds, or xenobiotics, can increase the rate of pindolol metabolism, a phenomenon known as enzyme induction. This occurs when xenobiotics activate nuclear receptors, such as the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR), which in turn enhance the transcription of genes encoding for metabolic enzymes, including UGTs. nih.gov
Well-known enzyme inducers such as phenobarbital (B1680315) and rifampicin (B610482) have been observed to decrease the levels of pindolol by increasing its metabolism. drugbank.commedscape.commedscape.com Rifampicin is a potent inducer of multiple cytochrome P450 enzymes and has also been shown to induce UGT1A enzymes. nih.govdovepress.com Co-administration of rifampicin can increase the metabolism of various drugs, and it is specifically noted that the metabolism of pindolol can be increased when combined with rifampicin. drugbank.comdrugbank.com Similarly, phenobarbital is a classic inducer of drug-metabolizing enzymes. medscape.com Studies in rats have shown that pretreatment with phenobarbital enhances glucuronidation activity in both liver microsomes and isolated hepatocytes for specific substrates. nih.gov One study highlighted that hepatocytes from a barbiturate-overdose fatality showed different metabolic properties for pindolol compared to a normal donor, suggesting that in vivo exposure to such compounds can greatly influence metabolic activity even after the cells are cultured. nih.gov
Table 1: Documented Inducers of Pindolol Metabolism
| Inducing Xenobiotic | Observed Effect on Pindolol | General Mechanism |
|---|---|---|
| Phenobarbital | Decreases levels of pindolol by increasing metabolism. medscape.com | Known inducer of various metabolic enzymes, including UGTs. nih.gov |
| Rifampicin | The metabolism of Pindolol can be increased when combined with Rifampicin. drugbank.com | Known inducer of CYP enzymes and UGT1A enzymes via nuclear receptor activation. nih.govdovepress.com |
Drug-drug interactions can also occur when two or more compounds compete for the same active site on a UGT enzyme. This competitive inhibition can reduce the rate of glucuronidation of one or both drugs, potentially leading to increased plasma concentrations. While pindolol is known to have numerous drug interactions, the specific mechanism of UGT competition is not always explicitly confirmed in clinical literature. drugbank.com
For instance, the metabolism of pindolol can be decreased when co-administered with drugs like abiraterone and acebutolol , and increased with others like abatacept and adalimumab , suggesting interactions at the metabolic enzyme level. drugbank.com However, without specific in vitro enzyme kinetic studies, it is difficult to definitively attribute these interactions to direct competition at UGTs versus other mechanisms like CYP450 enzyme interactions. The general principle remains that if a co-administered drug is also a substrate for the same UGT isoforms that metabolize pindolol, there is a potential for competitive inhibition. solvobiotech.comevotec.com
Effects of Xenobiotics on UGT Expression and Activity
Genetic Polymorphisms of UGT Enzymes and Their Impact on Pindolol Glucuronidation Capacity
Interindividual variability in drug metabolism is significantly influenced by genetic polymorphisms in the genes encoding metabolizing enzymes. The UGT superfamily is known to be highly polymorphic. evotec.com Variations in the genetic code of UGTs can lead to enzymes with reduced, absent, or in some cases, increased activity, thereby affecting the rate of glucuronide formation for substrate drugs. criver.com
Pindolol has been identified as a substrate for the extrahepatic UGT isoforms UGT1A8 and UGT1A10 . drugbank.comdrugbank.com Furthermore, the related beta-blocker propranolol (B1214883) undergoes glucuronidation by UGT1A9 and UGT2B7 . pharmgkb.org Polymorphisms in these UGT genes are known to have clinically relevant consequences for other drugs. For example, variants in UGT1A9 can affect the pharmacokinetics of the anesthetic propofol (B549288) and the immunosuppressant mycophenolic acid. solvobiotech.com Similarly, polymorphisms in UGT2B7 have been shown to influence the clearance of the anti-epileptic drug lamotrigine. hres.ca
Although specific studies directly linking UGT1A8 or UGT1A10 polymorphisms to altered pindolol glucuronidation capacity in humans were not found in the reviewed literature, the identification of pindolol as a substrate for these polymorphic enzymes strongly suggests that an individual's UGT genotype could be a significant determinant of their ability to metabolize and clear the drug. This genetic variation represents a potential source of the observed inter-subject variability in pindolol plasma concentrations. drugs.com
Influence of In Vitro Culture Conditions on Pindolol Glucuronide Formation
In vitro models are crucial for studying drug metabolism pathways, including the formation of this compound. However, the conditions of the in vitro system can profoundly influence the observed metabolic activity. The choice of cell line, culture format (monolayer vs. co-culture), and the prior in vivo exposure of the cell source can all impact the expression and function of UGT enzymes.
A key study demonstrated that adult human hepatocytes maintained in both pure culture and in co-culture with rat liver epithelial cells were capable of forming the major metabolites of pindolol, including glucuronide conjugates, for extended periods (up to 21 days in co-culture). nih.gov This indicates that primary hepatocytes in culture can retain the necessary enzymatic machinery for pindolol glucuronidation.
Crucially, this study also found qualitative and quantitative metabolic differences between hepatocytes isolated from a normal donor and those from a donor who had a fatal barbiturate (B1230296) overdose. nih.gov This suggests that the in vivo history and exposure of the liver donor can significantly influence the metabolic properties of the cells even after they have been isolated and cultured for several days. nih.gov
The choice of in vitro system is a major variable.
Human Liver Microsomes (HLM): This subcellular fraction contains UGT enzymes and is often used for reaction phenotyping and inhibition studies. nih.gov However, HLM lacks the cellular context, including co-factor supply and transport proteins, which can be critical. veritastk.co.jptandfonline.com For glucuronidation assays in microsomes, pore-forming agents like alamethicin (B1591596) are often required to give the substrate and co-factor (UDPGA) access to the enzyme's active site within the microsomal vesicle. solvobiotech.com
Hepatocyte Cultures: Primary hepatocytes, whether in suspension or plated culture (e.g., sandwich-cultured), provide a more complete system with intact cellular machinery. veritastk.co.jp Systems like the HepaRG cell line, a human hepatic progenitor line that can differentiate into hepatocyte-like cells, are also used as they express a broad range of phase I and phase II enzymes. nih.goveuropa.eu
Intestinal Cell Lines (e.g., Caco-2): These cells are often used to study drug absorption but also possess some metabolic activity, including UGTs that are relevant for first-pass metabolism in the gut. nih.gov For example, Caco-2 cells are known to metabolize compounds like acetaminophen (B1664979) via glucuronidation. nih.gov Given that UGT1A8 and UGT1A10 (implicated in pindolol metabolism) are expressed extrahepatically, intestinal cell models could be relevant for studying the initial phase of its metabolism. drugbank.comgenecards.org
The differences between these systems mean that results from one model may not be directly comparable to another. For instance, metabolically stable compounds that show low turnover in microsomes or suspended hepatocytes may be better characterized in longer-term, more stable culture systems like co-cultured hepatocytes. tandfonline.com Therefore, the selection of the in vitro model must be carefully considered when investigating the formation of this compound to ensure the results are relevant to the physiological process.
Future Directions and Emerging Research Areas
Structural Biology Approaches to UGT-Pindolol Interactions
Understanding the precise physical interaction between pindolol (B1678383) and UGT enzymes is a critical frontier in drug metabolism research. Structural biology offers powerful tools to visualize these interactions at an atomic level, providing a blueprint for predicting metabolism, understanding substrate specificity, and explaining potential drug-drug interactions. openaccessjournals.com
A significant goal in the study of pindolol metabolism is to determine the three-dimensional structure of a UGT enzyme while it is bound to pindolol. Techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) are instrumental for this purpose. nih.govarchive.org To date, obtaining high-resolution structures of full-length mammalian UGTs has been challenging due to their membrane-bound nature and flexibility. nih.gov However, a breakthrough was the successful crystallization of the C-terminal domain of human UGT2B7, which binds the UDP-glucuronic acid co-substrate. nih.govresearchgate.net
Future research will focus on overcoming these hurdles to crystallize or use cryo-EM to visualize a full-length UGT enzyme, such as a key isoform involved in pindolol metabolism, in complex with pindolol itself. Such a structure would reveal the specific amino acid residues in the active site that recognize and bind to pindolol, explaining the enzyme's specificity and catalytic mechanism. nih.gov This structural information would be invaluable for understanding why certain UGT isoforms are more efficient at glucuronidating pindolol than others and would provide a foundation for rationally predicting the impact of genetic polymorphisms in UGT enzymes on pindolol metabolism.
In parallel with experimental structural studies, molecular docking and dynamics simulations provide a computational lens to view UGT-pindolol interactions. sci-hub.se These in silico techniques are used to predict how a small molecule (ligand), such as pindolol, fits into the binding site of a protein (receptor), like a UGT enzyme, and how the complex behaves over time. semanticscholar.orgnih.gov
Molecular Docking: This technique predicts the preferred orientation of pindolol when bound to a UGT enzyme to form a stable complex. Using a homology model of the relevant UGT isoform (often built using the known structure of a related protein like UGT2B7), researchers can perform docking simulations to generate a model of the UGT-pindolol complex. nih.govnjppp.com The output provides insights into binding energy and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and conformational changes of the UGT-pindolol complex over time. nih.gov These simulations model the movement of every atom in the system, providing a dynamic view of how the enzyme and drug interact, how the binding pocket might adjust to accommodate the drug, and the steps leading to the catalytic event. These computational studies can help prioritize experimental work and interpret results from in vitro metabolism assays. njppp.com
Crystallography and Cryo-EM Studies of UGT-Pindolol Complexes
Computational Modeling and In Silico Prediction of Glucuronidation
Computational modeling offers powerful tools to predict the metabolic fate of drugs, including the likelihood and sites of glucuronidation. nih.gov These in silico approaches are becoming increasingly crucial in early drug development to forecast a compound's pharmacokinetic profile. Several computational methods have been developed to model and understand human drug metabolism. semanticscholar.org
A variety of platforms and systems are utilized for this purpose:
Expert Systems: Knowledge-based systems like META, Meteor, and the Pathway Prediction System (PPS) use a set of predefined rules based on known metabolic transformations to predict potential metabolites. semanticscholar.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models build a statistical relationship between the chemical structure of a compound and its metabolic properties. nih.gov For pindolol, a QSAR model could be developed to predict its rate of glucuronidation based on its physicochemical properties.
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual human or animal. xenotech.com By incorporating data from in vitro assays and in silico predictions, PBPK models for pindolol can predict how changes in UGT enzyme activity (due to genetics or drug interactions) would affect the plasma concentrations of both pindolol and Pindolol Glucuronide.
Pindolol has been included in the development of structure-based models for predicting hepatic metabolic clearance, highlighting its relevance in this computational field. nih.govresearchgate.net Future work will involve refining these models with more extensive experimental data to improve the accuracy of predicting pindolol's glucuronidation across different patient populations. acs.org
Identification and Characterization of Novel this compound Metabolites
While the primary metabolic pathway for pindolol involves the formation of glucuronide and sulfate (B86663) conjugates, the full spectrum of its metabolites may not be completely characterized. drugs.comdrugbank.com Early studies identified several metabolites, including conjugates at the hydroxylated indole (B1671886) ring (e.g., 5-hydroxy-pindolol glucuronide and 6-hydroxy-pindolol glucuronide) and direct conjugation of the side-chain with glucuronic acid. tandfonline.com
The advent of highly sensitive and high-resolution analytical technologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), provides the opportunity to revisit pindolol's metabolism. Future research efforts will likely focus on using these advanced techniques to search for previously undetected, or "novel," this compound metabolites in urine and plasma from clinical studies. nih.gov The identification and structural elucidation of new metabolites, even minor ones, can provide a more complete picture of pindolol's disposition and could reveal unexpected metabolic pathways. This knowledge is important for a thorough safety assessment, as even minor metabolites can sometimes have pharmacological activity or contribute to adverse effects.
| Known Pindolol Metabolite Type | Specific Examples Found in Research | Potential Future Discovery Area |
| Hydroxylated Ring Conjugates | 5-hydroxy-pindolol glucuronide, 6-hydroxy-pindolol glucuronide | Di-glucuronidated or other isomeric forms |
| Side-Chain Conjugates | Direct glucuronidation of the pindolol side-chain | Glucuronides of side-chain oxidation products |
| Other Conjugates | Ethereal sulfates, indolin-2-one analogue | Mixed conjugates (e.g., sulfo-glucuronides) |
Development of Advanced In Vitro Systems for Predictive Metabolism Research
To accurately predict how pindolol is metabolized in humans, researchers rely on in vitro (laboratory-based) models that replicate the environment of the liver. nih.govtandfonline.com While traditional systems like human liver microsomes (HLMs) and suspensions of hepatocytes are standard tools, the field is rapidly advancing. researchgate.netbioivt.com
Future research on this compound will increasingly employ advanced in vitro systems that offer greater physiological relevance and predictive power:
3D Hepatocyte Cultures (Spheroids): Unlike traditional 2D cell cultures, 3D spheroids allow liver cells to form structures that more closely resemble liver tissue. These cultures often maintain metabolic enzyme activity for longer periods, making them ideal for studying drugs like pindolol. nih.gov
Co-culture Systems: These systems involve growing hepatocytes with other non-parenchymal liver cells (like Kupffer and stellate cells), creating a more realistic cellular environment that can influence metabolic activity.
Microphysiological Systems (MPS) or "Organs-on-a-Chip": These cutting-edge devices contain living cells in microfluidic chambers that mimic the structure and function of human organs. A "liver-on-a-chip" model could provide a highly accurate prediction of pindolol glucuronidation and its potential for drug-drug interactions.
Hepatocyte Relay Method: This technique is particularly useful for slowly metabolized compounds, allowing for longer incubation times by transferring the compound sequentially between fresh sets of hepatocytes. nih.gov
These advanced models will enable more accurate in vitro-in vivo extrapolation (IVIVE), improving the ability to predict the human pharmacokinetics of pindolol from laboratory data. nih.gov
Q & A
Basic Research Questions
Q. What enzymatic pathways govern the formation of Pindolol Glucuronide, and how can researchers identify the specific UGT isoforms involved?
- Methodological Answer : this compound is formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation. To identify responsible isoforms, use recombinant UGT enzymes (e.g., UGT1A1, UGT1A7) in vitro incubations with Pindolol and uridine diphosphate glucuronic acid (UDPGA). Quantify metabolite formation via LC-MS/MS and compare activity across isoforms. Inhibitor studies (e.g., using bilirubin for UGT1A1 inhibition) further validate isoform specificity .
Q. Which analytical techniques are optimal for detecting and quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. For polar glucuronides, reverse-phase chromatography with ion-pairing agents improves retention. Hydrolysis with β-glucuronidase (e.g., at pH 5.0–6.0, 37°C) followed by LC-UV or LC-MS analysis of the aglycone can confirm metabolite identity .
Q. How do urinary creatinine levels impact the interpretation of this compound pharmacokinetic data?
- Methodological Answer : Urinary creatinine correction is critical to account for variable urine dilution. Normalize glucuronide concentrations to creatinine levels (µg/mg creatinine) using enzymatic assays or LC-MS. Failure to correct may exaggerate inter-individual variability, as seen in diazepam glucuronide studies .
Advanced Research Questions
Q. What experimental strategies mitigate inter-individual variability in this compound pharmacokinetic studies?
- Methodological Answer : Incorporate CYP and UGT genotyping (e.g., UGT1A1*28 polymorphism) to stratify populations. Pre-screen participants for enzyme activity using probe substrates. Adjust for covariates like age, renal function, and co-administered drugs that modulate UGT/CYP activity. Bayesian pharmacokinetic modeling can further refine parameter estimates .
Q. How can researchers differentiate between O- and N-glucuronide isomers of Pindolol using derivatization techniques?
- Methodological Answer : Employ chemical derivatization (e.g., trimethylsilylation or ethylation) followed by LC-HRMS. O-Glucuronides derivatize hydroxyl groups on the glucuronic acid moiety, while N-glucuronides require alternative reactive sites. For example, TMSI derivatization of O-glucuronides yields 3×TMS adducts, whereas N-glucuronides remain underivatized or form distinct adducts .
Q. What in vivo models are suitable for studying the tissue-specific distribution of this compound?
- Methodological Answer : Use microdialysis in rodent brains or joints to collect unbound glucuronide fractions. Couple with LC-ESI-MS/MS for intact metabolite detection, as demonstrated for dopamine glucuronide. For systemic distribution, employ radiolabeled Pindolol and autoradiography, or utilize surgically modified models (e.g., ACLT in rats) to assess glucuronide efficacy in target tissues .
Q. How should researchers address contradictory data on this compound’s metabolic stability in hepatic vs. intestinal models?
- Methodological Answer : Compare glucuronidation rates in human liver microsomes (HLM) vs. intestinal S9 fractions under physiologically relevant conditions (pH, cofactors). Use selective UGT inhibitors (e.g., hecogenin for UGT1A4) to isolate tissue-specific contributions. Validate findings with CRISPR-edited cell lines overexpressing specific UGT isoforms .
Q. What statistical approaches are recommended for analyzing time-dependent glucuronide enrichment in tracer studies?
- Methodological Answer : Apply Bayesian Markov Chain Monte Carlo (MCMC) simulations to model ²H-glucuronide enrichment from ²H₂O ingestion. Calculate gluconeogenesis/glycogenolysis fractions using the ratio of ²H positional enrichment (H5/H2) in glucuronide NMR spectra. Pair with ANOVA for group comparisons .
Methodological Best Practices
- Sample Preparation : For LC-MS, use solid-phase extraction (SPE) to isolate glucuronides from urine or plasma. Avoid hydrolysis if intact metabolite analysis is required .
- Data Validation : Confirm glucuronide structures using synthetic standards and MS/MS fragmentation patterns. Cross-validate with enzymatic hydrolysis and aglycone quantification .
- Ethical Design : Adhere to PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to formulate hypothesis-driven research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
